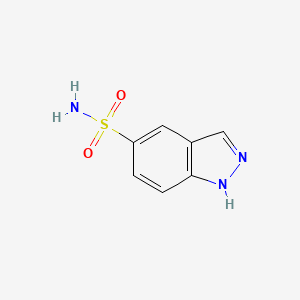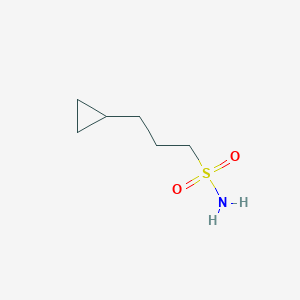
3-Cyclopropylpropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropylpropane-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclopropylpropane moiety. Sulfonamides are known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropane-1-sulfonamide typically involves the reaction of cyclopropylpropane with sulfonyl chloride in the presence of a base. This method is effective due to the nucleophilic attack by the amine group on the sulfonyl chloride, forming the sulfonamide bond .
Industrial Production Methods: In industrial settings, the preparation of sulfonamides often involves oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropylpropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Applications De Recherche Scientifique
3-Cyclopropylpropane-1-sulfonamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Cyclopropylpropane-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, sulfonamides prevent the production of folic acid, thereby inhibiting bacterial growth and replication .
Comparaison Avec Des Composés Similaires
- Sulfenamides
- Sulfinamides
- Other Sulfonamides
Comparison: 3-Cyclopropylpropane-1-sulfonamide is unique due to its specific cyclopropylpropane moiety, which imparts distinct chemical and biological properties. Compared to other sulfonamides, it may exhibit different reactivity and biological activity profiles .
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
3-cyclopropylpropane-1-sulfonamide |
InChI |
InChI=1S/C6H13NO2S/c7-10(8,9)5-1-2-6-3-4-6/h6H,1-5H2,(H2,7,8,9) |
Clé InChI |
AWZHKIUYBSTBDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CCCS(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


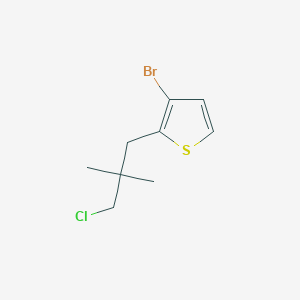
![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
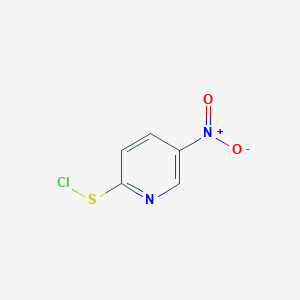
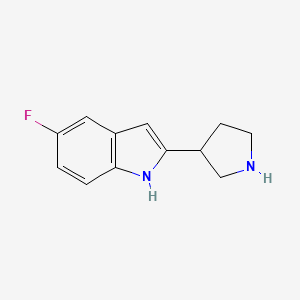

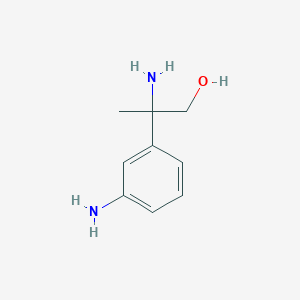
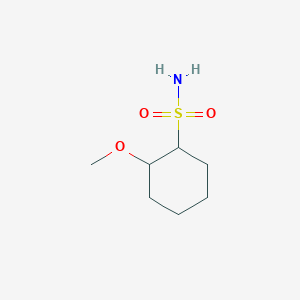
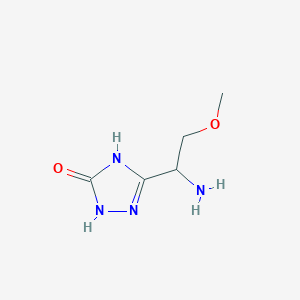
![2-[(4-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13204263.png)
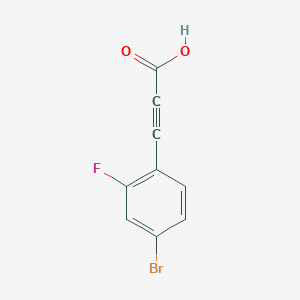
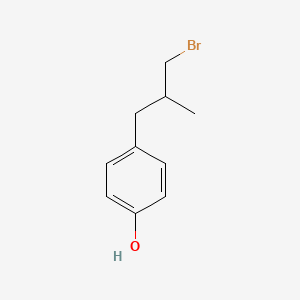
![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
